Esomeprazole magnesium hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esomeprazole magnesium hydrate is a proton pump inhibitor used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of nonsteroidal anti-inflammatory drug (NSAID) associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole and is marketed under the brand name Nexium .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole magnesium hydrate involves several steps:

Salt Formation: Esomeprazole sodium is prepared through the reaction of esomeprazole with sodium methoxide.

Salt Exchange: Esomeprazole sodium and magnesium chloride undergo salt exchange in methanol to produce esomeprazole magnesium trihydrate.

Industrial Production Methods: An improved process for the preparation of esomeprazole magnesium dihydrate involves the isolation of intermediates and in situ conversion of esomeprazole potassium into esomeprazole magnesium . This method ensures high crystallinity, high crystal separation speed, short drying time, and low energy consumption .

化学反応の分析

Types of Reactions: Esomeprazole magnesium hydrate undergoes various chemical reactions, including:

Oxidation: Conversion of ufiprazole to esomeprazole.

Salt Formation: Reaction with sodium methoxide to form esomeprazole sodium.

Salt Exchange: Formation of esomeprazole magnesium trihydrate through salt exchange with magnesium chloride.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidation step.

Sodium Methoxide: Used for the formation of esomeprazole sodium.

Magnesium Chloride: Used in the salt exchange process.

Major Products:

Esomeprazole: The primary product formed from the oxidation of ufiprazole.

Esomeprazole Sodium: An intermediate formed during the synthesis.

Esomeprazole Magnesium Trihydrate: The final product.

科学的研究の応用

Esomeprazole magnesium hydrate has a wide range of scientific research applications:

Chemistry: Used in the study of proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Widely used in the treatment of GERD, gastric ulcers, and hypersecretory conditions.

Industry: Utilized in the pharmaceutical industry for the production of medications like Nexium.

作用機序

Esomeprazole magnesium hydrate exerts its effects by selectively inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The binding of esomeprazole to the proton pump is irreversible, resulting in a prolonged antisecretory effect .

類似化合物との比較

Esomeprazole magnesium hydrate is compared with other proton pump inhibitors such as:

Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to inhibit acid secretion to a similar extent.

Pantoprazole: Another proton pump inhibitor with similar efficacy.

Lansoprazole: Comparable in its mechanism of action and therapeutic use.

Dexlansoprazole: Similar in its acid-suppressing effects.

Rabeprazole: Another proton pump inhibitor with similar properties.

This compound is unique due to its specific isomeric form, which may offer certain pharmacokinetic advantages over its racemic counterpart, omeprazole .

特性

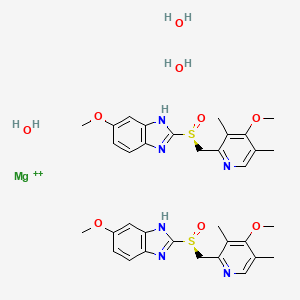

分子式 |

C34H44MgN6O9S2+2 |

|---|---|

分子量 |

769.2 g/mol |

IUPAC名 |

magnesium;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole;trihydrate |

InChI |

InChI=1S/2C17H19N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3,(H,19,20);;3*1H2/q;;+2;;;/t2*24-;;;;/m00..../s1 |

InChIキー |

ARGAGMTUBUKMOG-OXLUMUBXSA-N |

異性体SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

正規SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

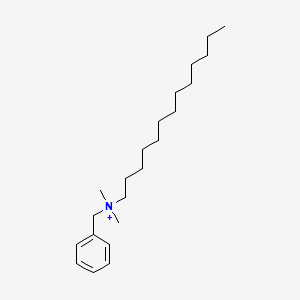

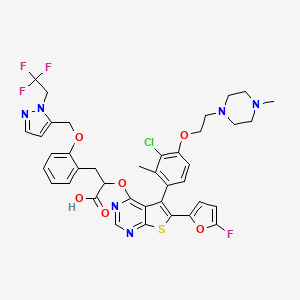

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)

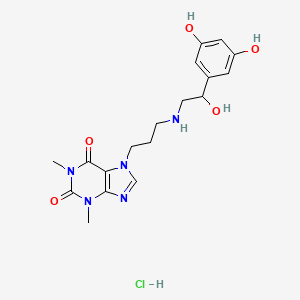

![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

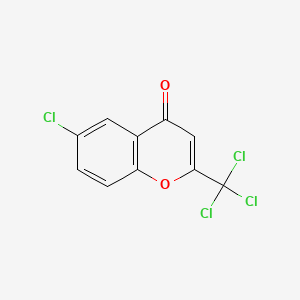

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)

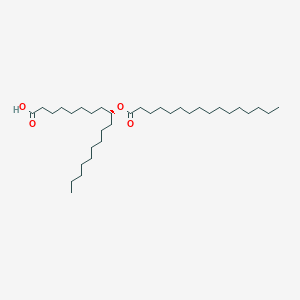

![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)